2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The initial step involves the cyclization of a thiosemicarbazide derivative with an appropriate α-haloketone to form the thiazolidinone ring.
Benzylation: The thiazolidinone intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the benzylated thiazolidinone with 2-aminothiazole and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.
Substitution: The benzyl group and the thiazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific biological pathways could lead to the development of new therapeutic agents for treating inflammatory diseases and cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, thereby inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
- N-(1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
- 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide stands out due to its dual thiazolidinone and thiazole moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of chemical reactions and potential biological activities, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H13N3O3S2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H13N3O3S2/c19-12(17-14-16-6-7-22-14)8-11-13(20)18(15(21)23-11)9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,16,17,19) |
InChI Key |
XZHKKZBYOJMNHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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